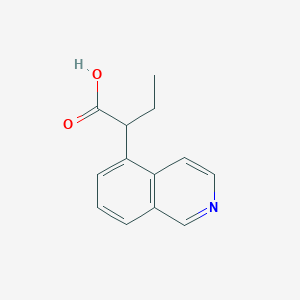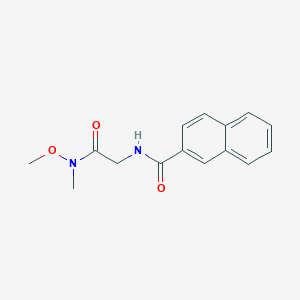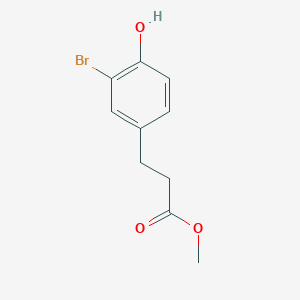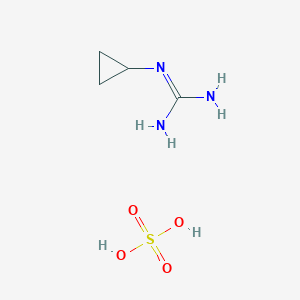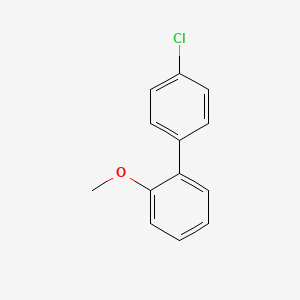
4'-Chloro-2-methoxy-1,1'-biphenyl
Vue d'ensemble
Description
2’-Methoxy-4-chlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs) These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings In the case of 2’-Methoxy-4-chlorobiphenyl, a methoxy group (-OCH₃) is attached to the second carbon of one benzene ring, and a chlorine atom is attached to the fourth carbon of the other benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-4-chlorobiphenyl can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For 2’-Methoxy-4-chlorobiphenyl, the reaction would involve 2-methoxyphenylboronic acid and 4-chloroiodobenzene as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of 2’-Methoxy-4-chlorobiphenyl may involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Methoxy-4-chlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 2’-hydroxy-4-chlorobiphenyl.
Reduction: The chlorine atom can be reduced to form 2’-methoxybiphenyl.
Substitution: The chlorine atom can be substituted with other functional groups, such as a hydroxyl group, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Major Products
Oxidation: 2’-Hydroxy-4-chlorobiphenyl.
Reduction: 2’-Methoxybiphenyl.
Substitution: 2’-Methoxy-4-hydroxybiphenyl.
Applications De Recherche Scientifique
2’-Methoxy-4-chlorobiphenyl has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of polychlorinated biphenyls.
Medicine: Studied for its potential use in drug development and as a reference compound in toxicological studies.
Mécanisme D'action
The mechanism of action of 2’-Methoxy-4-chlorobiphenyl involves its interaction with cellular components. Polychlorinated biphenyls, including 2’-Methoxy-4-chlorobiphenyl, can bind to the aryl hydrocarbon receptor (AhR). This binding alters the transcription of genes involved in xenobiotic metabolism, particularly those encoding cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of various compounds, leading to the formation of reactive intermediates that can cause cellular damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-methylphenol: Similar in structure but with a methyl group instead of a chlorine atom.
2-Chlorobiphenyl: Lacks the methoxy group, making it less reactive in certain chemical reactions.
4-Chlorobiphenyl: Similar but lacks the methoxy group, affecting its chemical and biological properties.
Uniqueness
2’-Methoxy-4-chlorobiphenyl is unique due to the presence of both a methoxy group and a chlorine atom, which confer distinct chemical reactivity and biological activity. The methoxy group increases its solubility in organic solvents, while the chlorine atom enhances its stability and resistance to metabolic degradation .
Propriétés
Numéro CAS |
53824-23-0 |
|---|---|
Formule moléculaire |
C13H11ClO |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
1-chloro-4-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H11ClO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3 |
Clé InChI |
MBOXSXIGVXMZDU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Propanone, 1-(2,4-difluorophenyl)-2-[(tetrahydro-2H-pyran-2-YL)oxy]-,(2R)-](/img/structure/B8669377.png)
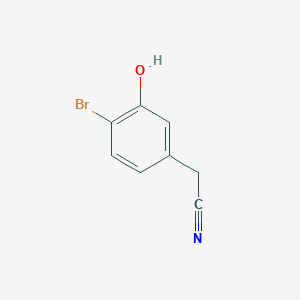
![1-Chloro-2-fluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B8669392.png)
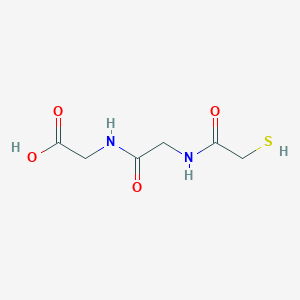
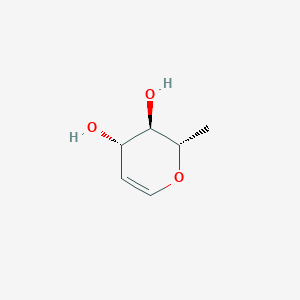
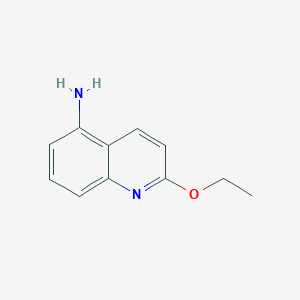
![Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S)-](/img/structure/B8669417.png)

![Acetic acid, [(1-ethoxyethyl)thio]-](/img/structure/B8669440.png)
